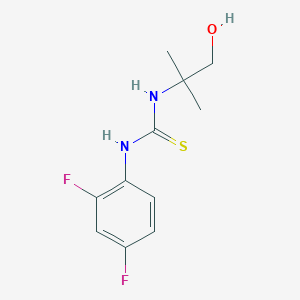![molecular formula C12H15Cl2NO B2472513 2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine CAS No. 852400-07-8](/img/structure/B2472513.png)
2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine
Übersicht
Beschreibung
“2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine” is a chemical compound with the CAS Number: 852400-07-8 . It has a molecular weight of 260.16 . The IUPAC name for this compound is 4-(2-chlorobenzyl)-2-(chloromethyl)morpholine .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine” can be represented by the InChI code: 1S/C12H15Cl2NO/c13-7-11-9-15(5-6-16-11)8-10-3-1-2-4-12(10)14/h1-4,11H,5-9H2 .Physical And Chemical Properties Analysis
The compound “2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine” has a molecular weight of 260.16 .Wissenschaftliche Forschungsanwendungen
Chemical and Pharmacological Research
Morpholine derivatives, including those with chloromethyl groups, are of significant interest in chemical and pharmacological research due to their broad spectrum of pharmacological profiles. Morpholine, a six-membered aromatic organic heterocycle, features in various compounds developed for diverse pharmacological activities. This review highlights the exploration and development of methodologies for morpholine and its analogues, showing the current trends in their pharmacophoric activities and potential for designing novel derivatives (Asif & Imran, 2019).
Environmental Science and Toxicology
The sorption experiments of phenoxy herbicides, including those related to chloromethyl and chlorophenyl groups, indicate their interaction with soil, organic matter, and minerals. This research provides insights into the mechanisms of sorption, suggesting the relevance of soil organic matter and iron oxides as significant sorbents for these compounds. The review underscores the importance of understanding the environmental behavior and impact of such chemicals, contributing to safer agricultural practices and pollution mitigation strategies (Werner, Garratt, & Pigott, 2012).
Coordination Chemistry and Photophysics
Cuprous bis-phenanthroline compounds, which could include structural elements akin to 2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine, exhibit metal-to-ligand charge transfer (MLCT) excited states. These states are stabilized by substituents at the 2,9-positions, leading to novel photophysical properties and potential applications in light-emitting devices and photocatalysis. The research into these compounds' excited states offers insights into their quenching mechanisms and the role of coordinating solvents, contributing to the development of new materials with tailored electronic and optical properties (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000).
Synthesis and Pharmaceutical Applications
Piperazine and morpholine nuclei, including derivatives with chloromethyl and chlorophenyl groups, show a wide range of pharmaceutical applications. The synthesis and evaluation of these analogues have revealed potent pharmacophoric activities, suggesting their significance in medicinal chemistry. This review discusses the synthetic approaches and biological activities of piperazine and morpholine derivatives, highlighting their potential in developing new therapeutic agents (Mohammed, Begum, Zabiulla, & Khanum, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-7-11-9-15(5-6-16-11)8-10-3-1-2-4-12(10)14/h1-4,11H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRPTPFVUNCUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2Cl)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324538 | |
| Record name | 2-(chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
17.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831058 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(Chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine | |
CAS RN |
852400-07-8 | |
| Record name | 2-(chloromethyl)-4-[(2-chlorophenyl)methyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



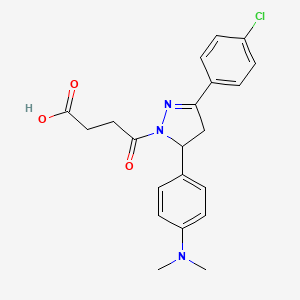
![5-Azaspiro[3.4]octane-8-carboxylic acid;hydrochloride](/img/structure/B2472431.png)
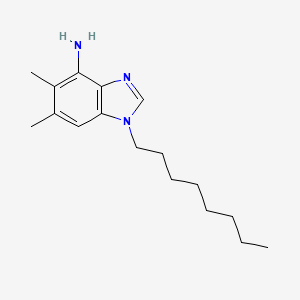
![2-[(4-Bromophenyl)sulfonyl]-1-(3,4-dichlorophenyl)-1-ethanol](/img/structure/B2472433.png)
![Benzyl 3-(3,4-dimethoxyphenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2472435.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B2472437.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide](/img/structure/B2472438.png)
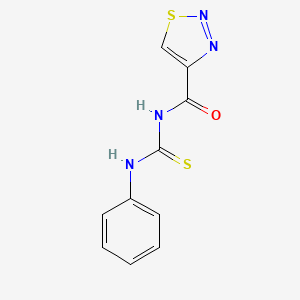

![N-(4-fluorobenzyl)-4-[1-methyl-3-(pyrrolidin-1-ylcarbonyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanamide](/img/structure/B2472444.png)

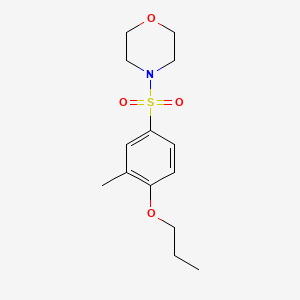
![Ethyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2472447.png)
